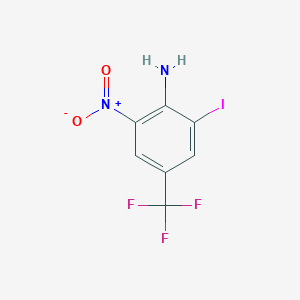

2-Iodo-6-nitro-4-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 2-Iodo-6-nitro-4-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-6-nitro-4-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-6-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3IN2O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVSZOLVVQYKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478492 | |

| Record name | 2-Iodo-6-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543740-74-5 | |

| Record name | 2-Iodo-6-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Iodo-6-nitro-4-(trifluoromethyl)aniline (CAS 543740-74-5)

2-Iodo-6-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring an iodine atom, a nitro group, and a trifluoromethyl group, provides a rich platform for chemical modifications, making it a valuable building block in the design and synthesis of complex organic molecules, particularly in the realm of drug discovery and materials science.

The trifluoromethyl group is a key feature, known to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates by altering their lipophilicity and electronic properties.[1][2] The nitro group, an electron-withdrawing moiety, influences the reactivity of the aromatic ring and can be readily reduced to an amine, offering a pathway to further derivatization. The ortho-iodine substituent is particularly significant as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the construction of complex biaryl structures.[3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this important synthetic intermediate.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is presented below.

| Property | Value | Source |

| CAS Number | 543740-74-5 | [4] |

| Molecular Formula | C₇H₄F₃IN₂O₂ | [4] |

| Molecular Weight | 332.02 g/mol | [4] |

| Purity | Typically ≥95% | [4] |

While detailed spectroscopic data for this specific compound is not widely published, characterization would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Synthesis and Mechanistic Considerations

The synthesis of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is not extensively detailed in the literature. However, a logical and efficient synthetic route can be devised based on established methodologies for the iodination of substituted anilines. The most probable synthetic pathway involves the direct electrophilic iodination of the readily available precursor, 2-nitro-4-(trifluoromethyl)aniline.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline.

Detailed Experimental Protocol (Exemplary)

This protocol is based on analogous iodination reactions of nitroanilines and should be optimized for specific laboratory conditions.[5]

Materials:

-

2-Nitro-4-(trifluoromethyl)aniline

-

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

-

Glacial acetic acid or other suitable solvent

-

Deionized water

Procedure:

-

In a fume hood, dissolve 1.0 equivalent of 2-nitro-4-(trifluoromethyl)aniline in a minimal amount of glacial acetic acid with stirring.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 1.1 equivalents of iodine monochloride in glacial acetic acid dropwise to the cooled aniline solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing boiling water.

-

Boil the aqueous mixture for a few minutes to precipitate the product and remove any excess iodine.

-

Filter the hot solution to collect the crude product.

-

Allow the filtrate to cool to room temperature, which may yield additional crystalline product.

-

Wash the collected solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Iodo-6-nitro-4-(trifluoromethyl)aniline.

Causality of Experimental Choices:

-

Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction.

-

Iodine Monochloride (ICl): A common and effective electrophilic iodinating agent. The iodine atom is the electrophilic species in this reagent.

-

Cooling: The initial cooling of the reaction mixture helps to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.

-

Boiling Water Quench: This step serves to precipitate the organic product, which is sparingly soluble in water, and to hydrolyze any remaining ICl.

Reactivity and Synthetic Applications

The synthetic utility of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline stems from the distinct reactivity of its functional groups.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is particularly susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

This reaction is a cornerstone of modern organic synthesis, widely employed in the construction of biaryl scaffolds found in many biologically active molecules.[6][7] The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the reactivity of the aryl iodide in the Suzuki coupling.[3]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (Na₂S₂O₄). This transformation opens up a plethora of synthetic possibilities, as the resulting diamine can be used in the synthesis of heterocyclic compounds, such as benzimidazoles, or can be further functionalized.

Nucleophilic Aromatic Substitution

While the iodine atom is the primary site for cross-coupling reactions, under certain conditions, nucleophilic aromatic substitution of the iodine or potentially other positions on the electron-deficient ring may be possible, although less common.

Role in Drug Discovery and Development

The ability to perform Suzuki coupling at the 2-position, followed by reduction of the nitro group at the 6-position, provides a flexible strategy for generating a diverse library of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is not widely available. However, based on the safety profiles of structurally similar compounds such as 2-nitroaniline and 4-(trifluoromethyl)aniline, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[15]

-

Toxicity: Nitroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Trifluoromethylanilines can also be toxic and cause serious eye irritation.[13][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Always consult the supplier's SDS for the most up-to-date and specific safety information before handling this chemical.

Conclusion

2-Iodo-6-nitro-4-(trifluoromethyl)aniline is a strategically important synthetic intermediate with significant potential in medicinal chemistry and materials science. Its trifunctional nature allows for a wide range of chemical transformations, providing a versatile platform for the synthesis of complex molecular architectures. The ability to perform selective modifications at the iodo, nitro, and amino (after reduction) positions makes it a valuable tool for researchers and drug development professionals seeking to create novel and potent bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

[Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4]-Fused Indole Heterocycles - PMC - NIH]([Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Iodo-6-nitro-4-(trifluoromethyl)aniline [oakwoodchemical.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Iodo-4-nitro-5-(trifluoromethyl)aniline | 852569-37-0 | Benchchem [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. geneseo.edu [geneseo.edu]

- 15. merckmillipore.com [merckmillipore.com]

- 16. cpachem.com [cpachem.com]

2-Iodo-6-nitro-4-(trifluoromethyl)aniline chemical properties

An In-depth Technical Guide to 2-Iodo-6-nitro-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Introduction

2-Iodo-6-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The unique arrangement of its substituents—an amine, a nitro group, an iodine atom, and a trifluoromethyl group—on a benzene ring imparts a distinct set of electronic and steric properties. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the aromatic ring and the basicity of the aniline moiety. The presence of iodine provides a convenient handle for further chemical modifications, such as cross-coupling reactions.

This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, and potential applications of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

While specific experimental data for 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is not extensively documented in publicly available literature, its core properties can be reliably identified. The properties of closely related isomers and analogs can also provide valuable insights into its expected physical and chemical behavior.

Table 1: Core Chemical Properties of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline and Related Analogs

| Property | 2-Iodo-6-nitro-4-(trifluoromethyl)aniline | 2-Iodo-4-nitro-6-(trifluoromethyl)aniline | 2-Iodo-4-(trifluoromethyl)aniline | 2-Nitro-4-(trifluoromethyl)aniline |

| CAS Number | 543740-74-5[1][2] | 400-69-1[3][4] | 163444-17-5[5] | Not specified |

| Molecular Formula | C₇H₄F₃IN₂O₂[1][2] | C₇H₄F₃IN₂O₂[3] | C₇H₅F₃IN[5] | C₇H₅F₃N₂O₂ |

| Molecular Weight | 332.02 g/mol [1][2] | 332.02 g/mol [3] | 287.02 g/mol [5] | 206.13 g/mol [6] |

| Melting Point | Data not available | Data not available | 50 °C[5] | 106-107.5 °C[7] |

| Boiling Point | Data not available | Data not available | 252.8 °C at 760 mmHg[5] | Data not available |

| Appearance | Expected to be a yellow crystalline solid | --- | --- | Crystalline solid[7] |

Proposed Synthesis

The proposed synthesis starts from the commercially available 4-nitro-2-(trifluoromethyl)aniline. The electron-donating amino group is a powerful ortho-, para-director. In this precursor, the positions ortho to the amine are position 3 (sterically hindered by the CF₃ group) and position 5. The position para to the amine is already occupied by the nitro group. Therefore, electrophilic substitution is likely to occur at the less hindered position 5. To achieve iodination at the desired position 2, a different strategy is required.

A more viable pathway involves the iodination of 4-nitroaniline to form 2-iodo-4-nitroaniline, a known procedure[8], followed by subsequent trifluoromethylation. However, direct trifluoromethylation of such a system can be challenging.

A more practical, albeit multi-step, approach would be to start with a precursor that already contains the trifluoromethyl group and then introduce the iodo and nitro functionalities. Given the available starting materials, a hypothetical pathway could involve the nitration of an iodinated trifluoromethylaniline.

For the purpose of this guide, a logical and experimentally feasible synthesis is proposed starting from 4-nitroaniline, leveraging a known iodination method.

Experimental Protocol: Proposed Synthesis of 2-Iodo-4-nitroaniline (Intermediate)

This protocol is adapted from a known procedure for the synthesis of 2-iodo-4-nitroaniline[8].

-

Dissolution: Dissolve 10 g of 4-nitroaniline in the minimum amount of cold glacial acetic acid in a flask equipped with a magnetic stirrer.

-

Reagent Preparation: In a separate beaker, prepare a solution of 17.8 g of iodine monochloride (ICl) in glacial acetic acid.

-

Addition: Slowly add the iodine monochloride solution to the stirred 4-nitroaniline solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stand at room temperature for one hour with continuous stirring.

-

Work-up: Pour the reaction mixture into 1 liter of boiling water. Continue boiling for a few minutes to precipitate the product and remove excess iodine.

-

Isolation: Filter the hot solution to collect the crude product.

-

Purification: Allow the filtrate to cool. Long, yellow needles of 2-iodo-4-nitroaniline will crystallize. The melting point of the purified product is reported to be 105 °C[8].

Further steps to introduce the trifluoromethyl group at the 6-position would be required to reach the target molecule, which represents a significant synthetic challenge that is beyond the scope of this guide without further experimental data.

Caption: Proposed workflow for the synthesis of the intermediate, 2-iodo-4-nitroaniline.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is dictated by its array of functional groups.

-

Amino Group: The aniline amine is a nucleophile and can undergo reactions such as acylation, alkylation, and diazotization. Its basicity is significantly reduced by the presence of three strong electron-withdrawing groups (iodo, nitro, and trifluoromethyl), making it a much weaker base than aniline itself.

-

Iodo Group: The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is a key functionality for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

-

Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation is particularly relevant in medicinal chemistry, as nitroaromatic compounds can act as hypoxia-activated prodrugs[9]. In the low-oxygen environment of tumors, specific reductases can convert the nitro group into a cytotoxic species[9].

-

Trifluoromethyl Group: The -CF₃ group is a common feature in modern pharmaceuticals. It can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and alter the pKa of nearby functional groups[10].

This combination of functionalities makes 2-Iodo-6-nitro-4-(trifluoromethyl)aniline a valuable scaffold for the synthesis of new chemical entities. For instance, it could serve as a starting point for the development of kinase inhibitors, where the aniline core is a common feature.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 2-Iodo-6-nitro-4-(trifluoromethyl)aniline [oakwoodchemical.com]

- 3. 2-Iodo-4-nitro-6-(trifluoromethyl)aniline CAS#: 400-69-1 [m.chemicalbook.com]

- 4. zyjkj.com [zyjkj.com]

- 5. 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5 | Chemsrc [chemsrc.com]

- 6. spectrabase.com [spectrabase.com]

- 7. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. jelsciences.com [jelsciences.com]

1H NMR spectrum of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive, in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline. Given the limited availability of published experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and data from structurally analogous compounds to predict, interpret, and rationalize the expected spectral features. The guide details the profound influence of the compound's unique substitution pattern on chemical shifts and coupling constants. It serves as a vital resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, offering a foundational understanding for structural verification and analysis.

Molecular Structure and Electronic Environment

The ¹H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton on the ring. In 2-Iodo-6-nitro-4-(trifluoromethyl)aniline, the aniline parent structure is heavily substituted with four distinct groups, each exerting a significant electronic influence.

-

Amino (-NH₂): A powerful electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing a shielding effect (an upfield shift to a lower ppm value).[1]

-

Nitro (-NO₂): A potent electron-withdrawing group (EWG) through both resonance and induction. It strongly deshields all ring protons, particularly those at the ortho and para positions, shifting their signals significantly downfield.[2]

-

Iodo (-I): An electron-withdrawing group primarily through induction due to its electronegativity. This effect causes a moderate deshielding of nearby protons.

-

Trifluoromethyl (-CF₃): A very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (a powerful inductive effect). This results in substantial deshielding of the aromatic ring.[3]

The molecule has two aromatic protons at the C-3 and C-5 positions and two amine protons. The interplay of the four substituents creates a highly polarized aromatic system, which is key to interpreting the spectrum.

Caption: Molecular structure with key protons labeled.

Predicted ¹H NMR Spectral Data

Based on the additive effects of the substituents, a predicted ¹H NMR spectrum can be formulated. The two aromatic protons, H-3 and H-5, are not chemically equivalent and are expected to show distinct signals. They are positioned meta to each other, which predicts a specific splitting pattern.[1]

Table 1: Predicted ¹H NMR Spectral Parameters for 2-Iodo-6-nitro-4-(trifluoromethyl)aniline

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-3 | ~8.4 - 8.7 | Doublet (d) | ~2-3 | 1H |

| H-5 | ~7.9 - 8.2 | Doublet (d) | ~2-3 | 1H |

| -NH₂ | ~5.0 - 6.5 | Broad Singlet (br s) | - | 2H |

Note: Chemical shifts are predictions and can vary based on solvent, concentration, and temperature. The -NH₂ signal is particularly susceptible to these variations due to hydrogen bonding and exchange phenomena.[3]

Rationale for Spectral Interpretation

Chemical Shifts

-

H-3: This proton is anticipated to be the most deshielded (furthest downfield) signal in the aromatic region. Its position is influenced by the additive deshielding power of the ortho -NO₂ group and the para -CF₃ group, both of which are strong electron-withdrawing groups.

-

H-5: This proton is also significantly deshielded, primarily by the strong inductive effect of the ortho -CF₃ group and the meta -NO₂ group. However, it is para to the electron-donating -NH₂ group, which provides a degree of shielding relative to H-3. This counteracting effect results in H-5 appearing at a slightly more upfield position than H-3.

-

-NH₂ Protons: The amine protons typically appear as a broad singlet. The chemical shift is highly variable and depends on the extent of hydrogen bonding with the solvent or other solute molecules.[3] Its broadness is often a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange with trace amounts of acid or water.

Spin-Spin Coupling

The protons H-3 and H-5 are separated by four bonds. In aromatic systems, this meta relationship leads to a small, observable coupling constant (⁴J), typically in the range of 2-3 Hz.[4] Consequently, the signal for H-3 will be split into a doublet by H-5, and reciprocally, the signal for H-5 will be split into a doublet by H-3. Both doublets will exhibit the same coupling constant.

Caption: Meta-coupling relationship between H-3 and H-5.

Recommended Experimental Protocol for Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, a standardized and carefully executed protocol is essential. This ensures data integrity and reproducibility.

Materials and Equipment

-

Sample: 5-15 mg of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline

-

Solvent: 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Equipment: NMR tube (5 mm), Pasteur pipette, glass wool, analytical balance

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh 5-15 mg of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent. Chloroform-d is a common first choice, but if solubility is an issue or if hydrogen bonding with the amine protons is to be probed, DMSO-d₆ is an excellent alternative.[3]

-

Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

Filtration: Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube. This removes any particulate matter that could degrade spectral quality.[3]

-

Instrumentation:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-5 second relaxation delay).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Caption: Workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is predicted to be characterized by two distinct doublets in the downfield aromatic region (7.9-8.7 ppm) and a broad singlet for the amine protons. The pronounced downfield shifts are a direct consequence of the powerful, cumulative deshielding effects of the nitro, trifluoromethyl, and iodo substituents. The splitting pattern, a pair of doublets with a small meta-coupling constant of approximately 2-3 Hz, provides definitive information about the relative positions of the two aromatic protons. This detailed predictive analysis, grounded in fundamental NMR principles, serves as an authoritative guide for the structural elucidation and verification of this complex molecule. For unambiguous assignment, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) would be highly valuable.

References

- Papenfuhs, T., Hess, R., & Vorwerk, E. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.

-

Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chem LibreTexts. (2022). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and.... Retrieved from [Link]

-

Hans J. Reich. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Retrieved from [Link]

-

GVSU Chemistry. (2014, January 14). HMNR Aromatic Coupling. YouTube. Retrieved from [Link]

-

Gowda, B. T., et al. (2004). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

-

Organic Chemistry Explained. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes.... Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-iodo-4-nitroaniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Retrieved from [Link]

-

Chem LibreTexts. (2022). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ATB. (n.d.). 4-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Iodo-6-nitro-4-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following information is a synthesis of established chemical principles and practical laboratory experience to ensure the long-term integrity of this valuable reagent.

Chemical Identity and Physicochemical Properties

2-Iodo-6-nitro-4-(trifluoromethyl)aniline, with CAS number 543740-74-5, is a polysubstituted aniline derivative.[1][2] Its molecular structure, featuring an aniline core with iodo, nitro, and trifluoromethyl substituents, imparts a unique combination of reactivity and steric hindrance, making it a versatile synthon in drug discovery.

Below is a table summarizing the key physicochemical properties of this compound, compiled from available data and estimations based on structurally related molecules.

| Property | Value | Source |

| CAS Number | 543740-74-5 | [1][2] |

| Molecular Formula | C₇H₄F₃IN₂O₂ | [1] |

| Molecular Weight | 332.02 g/mol | [1] |

| Appearance | Likely a crystalline solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents, with low water solubility | [3] |

Stability Profile and Potential Degradation Pathways

The stability of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is influenced by its distinct functional groups: the iodo, nitro, and amino moieties on the aromatic ring. Understanding these influences is critical for preventing degradation and ensuring experimental reproducibility.

Photostability

Aromatic nitro compounds are known to absorb in the UV-visible spectrum and can be susceptible to photolytic degradation.[3][4] The presence of the nitro group in the ortho position to the amino group can potentially lead to intramolecular photochemical reactions upon exposure to light. It is therefore imperative to protect this compound from direct light sources.

Thermal Stability

While specific data for this compound is unavailable, nitroaromatic compounds, in general, are thermodynamically unstable and can decompose upon heating.[3][5] The decomposition of related halogenated benzene derivatives has been studied, and it is known that thermal stress can initiate degradation pathways.[6] High temperatures should be avoided during storage and handling.

Chemical Stability and Incompatibilities

The aniline functional group confers basic properties, making the compound susceptible to reactions with strong acids. Conversely, the electron-withdrawing nature of the nitro and trifluoromethyl groups reduces the basicity of the amino group.

Incompatible Materials:

-

Strong Oxidizing Agents: Can react with the aniline moiety.

-

Strong Reducing Agents: The nitro group is readily reduced to an amino group, which would alter the chemical identity of the compound.[7]

-

Strong Acids: Can form salts with the amino group.

-

Bases: While the amino group is weakly basic, strong bases could potentially interact with the aromatic ring or other functional groups under certain conditions.

The carbon-iodine bond can be susceptible to cleavage, particularly in the presence of certain metals or under reducing conditions.[7]

A visual representation of the key functional groups influencing the stability of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is provided in the diagram below.

Caption: Key functional groups and external factors influencing the stability of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline, the following storage and handling procedures are recommended.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable. | To minimize thermal degradation. |

| Light | Store in an amber vial or a light-proof container. | To prevent photolytic decomposition.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against oxidation and moisture. |

| Container | Use a tightly sealed container to prevent moisture ingress. | Anilines can be hygroscopic. |

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Dispensing: When dispensing, avoid creating dust. Use appropriate tools and techniques for handling solids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Analytical Methods for Purity and Stability Assessment

Regular assessment of the purity of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is crucial, especially for long-term storage or before use in sensitive applications.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the recommended method for routine purity analysis. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.[8] Detection can be performed using a UV detector, leveraging the chromophoric nature of the molecule.

Gas Chromatography (GC), potentially with a mass spectrometry (MS) detector, can also be employed, although derivatization may be necessary for these polar and potentially thermolabile compounds.[9]

Stability-Indicating Methods

A stability-indicating HPLC method should be developed and validated to separate the intact molecule from potential degradation products. This involves subjecting the compound to forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate degradation products.[10] The developed method should demonstrate specificity for the parent compound in the presence of these degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of these degradation products.[10]

The following workflow outlines a general approach for developing a stability-indicating method.

Sources

- 1. 2-Iodo-6-nitro-4-(trifluoromethyl)aniline [oakwoodchemical.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1- N-oxide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline. In the absence of publicly available quantitative solubility data for this specific compound, this document synthesizes information from structurally related molecules and foundational chemical principles to predict its solubility behavior. A detailed, step-by-step experimental protocol is provided to enable researchers to determine the precise solubility of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline in various solvents. This guide is designed to be an essential resource for professionals in pharmaceutical development, chemical synthesis, and other research areas where a thorough understanding of solubility is critical for experimental design and process optimization.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like 2-Iodo-6-nitro-4-(trifluoromethyl)aniline, which serves as a potential intermediate in the synthesis of more complex molecules, understanding its solubility is paramount. This knowledge influences a wide range of applications, including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions are often dependent on the concentration of reactants in solution.

-

Purification: Techniques such as recrystallization are entirely reliant on the differential solubility of a compound and its impurities in a given solvent system.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the choice of delivery vehicle.

-

Analytical Chemistry: The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate solvents in which the analyte is soluble.

This guide will delve into the theoretical underpinnings of the solubility of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline, followed by a practical approach to its experimental determination.

Theoretical Solubility Profile of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline

A qualitative prediction of the solubility of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline can be derived from an analysis of its molecular structure. The molecule's solubility is a balance between its polar and non-polar characteristics, influenced by the various functional groups present on the aniline core.

Key Structural Features and Their Influence on Solubility:

-

Aniline Core: The basic amino (-NH2) group can act as a hydrogen bond donor and, to a lesser extent, an acceptor. This group can be protonated in acidic conditions to form a more polar and, therefore, more water-soluble salt.

-

Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals interactions. While it increases the molecular weight, its overall effect on polarity is moderate.

-

Nitro Group (-NO2): This is a strongly electron-withdrawing and polar group. It can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor. The presence of a nitro group can increase solubility in polar solvents.[1]

-

Trifluoromethyl Group (-CF3): The -CF3 group is highly lipophilic and electron-withdrawing.[2] Its presence generally decreases solubility in polar solvents like water and increases solubility in non-polar organic solvents. The C-F bonds are stable and do not participate in hydrogen bonding.[2]

Predicted Solubility in Different Solvent Classes:

-

Aqueous Solvents (e.g., Water): Due to the predominantly non-polar nature of the substituted benzene ring and the highly lipophilic trifluoromethyl group, the solubility of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline in water is expected to be very low. A structurally similar compound, 2-Nitro-4-(trifluoromethyl)aniline, has a calculated Log10 of water solubility of -2.86, indicating poor aqueous solubility.[3] The basicity of the aniline nitrogen may allow for a slight increase in solubility in acidic aqueous solutions due to salt formation.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating polar functional groups.[4] It is anticipated that 2-Iodo-6-nitro-4-(trifluoromethyl)aniline will exhibit good solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to their ability to interact with the polar nitro and amino groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors. While the aniline and nitro groups can interact with these solvents, the overall large, non-polar structure may limit high solubility. Moderate solubility is expected.

-

Non-polar Solvents (e.g., Toluene, Hexane): The presence of the large, non-polar aromatic ring and the lipophilic trifluoromethyl group suggests some solubility in non-polar solvents.[4][5] However, the polar nitro and amino groups will likely limit extensive solubility in very non-polar solvents like hexane.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following section details a robust gravimetric method for determining the solubility of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline.

Materials and Equipment

-

2-Iodo-6-nitro-4-(trifluoromethyl)aniline (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, toluene, hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

Vials with screw caps

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Oven or vacuum oven

Experimental Workflow Diagram

Caption: Gravimetric method workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot (e.g., 1 mL) of the clear supernatant using a micropipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.

-

For highly accurate results, filter the aliquot through a 0.45 µm syringe filter that is chemically compatible with the solvent to remove any remaining microscopic particles.

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Evaporate the solvent completely using a gentle stream of nitrogen, an oven set to an appropriate temperature below the compound's decomposition point, or a vacuum oven.

-

Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of the aliquot

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

| Other | 25 | Experimental Value | Calculated Value |

Influence of pH on Aqueous Solubility

The aniline functional group in 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is basic and can be protonated in acidic media. This conversion to an ionic species is expected to significantly increase its solubility in aqueous solutions.

Experimental Protocol for pH-Dependent Solubility

-

Prepare a series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).

-

Follow the gravimetric method described in section 3.3, using the buffer solutions as the solvents.

-

Plot the determined solubility as a function of pH to visualize the relationship.

Logical Relationship Diagram

Caption: Influence of pH on the solubility of an aniline derivative.

Safety and Handling Precautions

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Researchers are strongly advised to consult the supplier's Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This technical guide has provided a detailed theoretical framework and a practical experimental protocol for understanding and determining the solubility of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline. While quantitative data is not currently available in the public domain, the structural analysis presented here offers valuable predictions for its behavior in various solvent systems. The outlined gravimetric method provides a reliable means for researchers to generate the precise solubility data necessary for their specific applications. A thorough understanding of this compound's solubility, coupled with stringent safety practices, will enable its effective and safe use in research and development.

References

-

Carreño, M. C., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(41), 11466-11473. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

OChemPal. (2026, January 20). The Trifluoromethyl Group's Impact: Understanding 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Retrieved from [Link]

-

Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Adsorption Science & Technology, 31(6), 459-468. Retrieved from [Link]

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Unknown. (n.d.). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

CPAchem Ltd. (2022, August 19). Safety data sheet: 4-(Trifluoromethyl)aniline. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6). Retrieved from [Link]

-

Tomaszewska, J., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(11), 3326. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-4-(trifluoromethoxy)aniline. Retrieved from [Link]

-

Chongqing Zhuyan Jia Technology Co., Ltd. (n.d.). 2-Iodo-4-nitro-6-(trifluoromethyl)aniline. Retrieved from [Link]

Sources

- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Iodo-4-(trifluoromethyl)aniline | C7H5F3IN | CID 2783322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cpachem.com [cpachem.com]

- 9. 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. geneseo.edu [geneseo.edu]

- 12. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-Iodo-6-nitro-4-(trifluoromethyl)aniline: A Key Building Block for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Intermediate

2-Iodo-6-nitro-4-(trifluoromethyl)aniline is a highly functionalized aromatic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl, nitro, iodo, and amino substituents provide multiple reaction sites, making it a versatile precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the reactivity of the aniline ring, while the iodo group serves as a key handle for cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability, synthesis, properties, and potential applications of this important chemical intermediate.

Commercial Availability: Sourcing and Procurement

2-Iodo-6-nitro-4-(trifluoromethyl)aniline, identified by the CAS number 543740-74-5 , is commercially available from a number of specialized chemical suppliers.[1][2][3] Researchers can procure this compound in various quantities, typically with a purity of 95% or higher.[1]

| Supplier | Product Number | Purity | Available Quantities |

| Oakwood Chemical | 217951 | >95% | 5g and other sizes upon inquiry |

| Arctom | AAB-AA00DCIU | Inquire | Flexible sizes available |

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline: A Plausible Synthetic Pathway

The synthesis of the starting material, 2-nitro-4-(trifluoromethyl)aniline, is well-documented and can be achieved by the reaction of 4-chloro-3-nitro-benzotrifluoride with an excess of aqueous ammonia.[4] This reaction is typically carried out at elevated temperatures, potentially with the aid of a copper catalyst.[4]

The subsequent iodination of 2-nitro-4-(trifluoromethyl)aniline would likely proceed via an electrophilic aromatic substitution reaction. The amino group is a strong activating group and directs ortho- and para- to itself. Since the para position is already occupied by the trifluoromethyl group, and one ortho position is blocked by the nitro group, the iodination is expected to occur at the other ortho position (position 6).

Various iodinating reagents can be employed for this transformation, with iodine monochloride (ICl) and a combination of sodium iodide and an oxidizing agent (like household bleach) being common choices for the iodination of anilines.[5][6]

Below is a proposed, self-validating experimental protocol for the synthesis of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline.

Proposed Experimental Protocol: Iodination of 2-nitro-4-(trifluoromethyl)aniline

Materials:

-

2-nitro-4-(trifluoromethyl)aniline

-

Iodine Monochloride (1.0 M solution in dichloromethane) or Sodium Iodide and Sodium Hypochlorite (Bleach)

-

Glacial Acetic Acid or other suitable solvent

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitro-4-(trifluoromethyl)aniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Addition of Iodinating Agent:

-

Method A (Iodine Monochloride): Slowly add a solution of iodine monochloride (1.0-1.2 equivalents) in dichloromethane to the stirred solution at room temperature.

-

Method B (In situ generated Iodine): To a solution of sodium iodide (1.2 equivalents) in the reaction solvent, slowly add sodium hypochlorite solution (bleach, 1.2 equivalents) while maintaining the temperature. Then, add this mixture to the solution of the aniline.

-

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.

-

If an acidic solvent was used, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-Iodo-6-nitro-4-(trifluoromethyl)aniline as a solid.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Plausible synthetic route to 2-Iodo-6-nitro-4-(trifluoromethyl)aniline.

Physicochemical and Spectroscopic Properties

While experimental data for 2-Iodo-6-nitro-4-(trifluoromethyl)aniline is not widely published, its key physicochemical properties can be predicted based on its structure.

| Property | Value |

| CAS Number | 543740-74-5[1][2][3] |

| Molecular Formula | C₇H₄F₃IN₂O₂[1][2] |

| Molecular Weight | 332.02 g/mol [1][2] |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. |

| Melting Point | Not reported, but expected to be a solid with a defined melting point. |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, iodo, and trifluoromethyl groups. A broad singlet corresponding to the two amine protons would also be expected.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (332.02 g/mol ). The isotopic pattern of iodine would be a characteristic feature.

Applications in Research and Drug Development

The trifluoromethyl group is a crucial substituent in modern drug design, often enhancing properties like metabolic stability, lipophilicity, and binding affinity.[7] Nitroaromatic compounds also have a long history in medicinal chemistry, serving as precursors to bioactive molecules and, in some cases, exhibiting therapeutic properties themselves.[8]

2-Iodo-6-nitro-4-(trifluoromethyl)aniline is a prime candidate for use as a versatile building block in the synthesis of novel therapeutic agents. The presence of the iodo group allows for its facile incorporation into larger molecules via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The amino group can be readily derivatized to form amides, sulfonamides, or participate in condensation reactions. The nitro group can be reduced to an amine, providing another point for diversification and the synthesis of diamino compounds.

While specific examples of the use of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline in published drug discovery programs are not yet prevalent, its structural motifs are found in various bioactive molecules. For instance, trifluoromethyl anilines are core components of numerous pharmaceuticals.[9] Nitroaromatic compounds are also being investigated for various therapeutic applications, including the development of hypoxia-activated prodrugs for cancer therapy.

The unique substitution pattern of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns targeting a wide range of diseases.

Caption: Potential synthetic applications of 2-Iodo-6-nitro-4-(trifluoromethyl)aniline.

Safety, Handling, and Storage

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and eye irritation.[10]

-

Sensitization: May cause an allergic skin reaction.

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Disposal:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

2-Iodo-6-nitro-4-(trifluoromethyl)aniline is a commercially available and highly versatile building block with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. Its rich functionality allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and novel molecules. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation for researchers to source, synthesize, and utilize this promising chemical intermediate in their research and development endeavors. As the demand for innovative pharmaceuticals and functional materials continues to grow, the importance of such well-functionalized building blocks will undoubtedly increase.

References

- Papenfuhs, T., Hess, R., & Vorwerk, E. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

-

Trofimov, A. I., & Gidaspov, A. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(11), 3253. [Link]

-

Described procedures for iodination of anilines. (n.d.). ResearchGate. Retrieved from [Link]

-

2-Iodo-6-nitro-4-(trifluoromethyl)aniline. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

Edelbach, B. L., Pharoah, B. M., Bellows, S. M., Thayer, P. R., Fennie, C. N., Cowley, R. E., & Holland, P. L. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2738-2740. [Link]

-

Safety data sheet: 4-(Trifluoromethyl)aniline. (2022). CPAchem. [Link]

-

Feng, P., & Ngai, M. Y. (2015). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE (Journal of Visualized Experiments), (101), e53789. [Link]

-

Ferreira, L. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(2), 1-15. [Link]

- Process for preparing o-trifluoromethyl aniline. (n.d.). Google Patents.

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. (n.d.). Google Patents.

-

Cyclic nitro compounds, pharmaceutical compositions thereof and uses thereof. (n.d.). PubChem. Retrieved from [Link]

- Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds. (n.d.). Google Patents.

- Preparation of trifluoromethylanilines. (n.d.). Google Patents.

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. (2022). MDPI. [Link]

-

Synthesis Of Ortho-Trifluoromethoxylated Aniline Derivatives l Protocol Preview. (2022). YouTube. [Link]

-

Safety Data Sheet: 4-Nitroaniline. (n.d.). Carl ROTH. [Link]

-

Safety Data Sheet. (n.d.). Angene Chemical. [Link]

-

Iodination of Vanillin [ORGANIC CHEMISTRY]. (2021). YouTube. [Link]

-

2-Iodo-6-nitro-4-(trifluoromethyl)aniline. (n.d.). EPA. Retrieved from [Link]

Sources

- 1. 2-Iodo-6-nitro-4-(trifluoromethyl)aniline [oakwoodchemical.com]

- 2. arctomsci.com [arctomsci.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. jelsciences.com [jelsciences.com]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 10. cpachem.com [cpachem.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Regioselective Iodination of 4-(trifluoromethyl)-2-nitroaniline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the regioselective iodination of 4-(trifluoromethyl)-2-nitroaniline. The synthesis of halogenated nitroaromatics is a cornerstone in the development of novel therapeutics and agrochemicals. The strategic introduction of an iodine atom onto the 4-(trifluoromethyl)-2-nitroaniline scaffold yields a versatile intermediate, 2-iodo-4-(trifluoromethyl)-6-nitroaniline, a building block ripe for further functionalization in medicinal chemistry. This document delves into the reaction's mechanistic underpinnings, provides detailed experimental protocols, and addresses critical safety considerations.

Strategic Importance in Medicinal Chemistry

Halogenated anilines are privileged structures in drug discovery. The incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a molecule. The nitro group, while electron-withdrawing, can be a precursor to an amino group, opening avenues for a variety of coupling reactions. The subsequent introduction of an iodine atom at a specific position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. Iodinated compounds are also of interest in the development of radiolabeled ligands and imaging agents.[1][2]

The Chemistry of Iodination: A Mechanistic Perspective

The iodination of 4-(trifluoromethyl)-2-nitroaniline is an electrophilic aromatic substitution (EAS) reaction.[3] The benzene ring, rich in π-electrons, acts as a nucleophile, attacking an electrophilic iodine species. The regioselectivity of this reaction—that is, the specific position where the iodine atom is introduced—is dictated by the directing effects of the substituents already present on the aromatic ring: the amino (-NH2), nitro (-NO2), and trifluoromethyl (-CF3) groups.[4][5]

-

Activating and Directing Effects : The amino group (-NH2) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.[6]

-

Deactivating and Directing Effects : The nitro group (-NO2) and the trifluoromethyl group (-CF3) are both strong deactivating groups, withdrawing electron density from the ring through resonance and inductive effects, respectively. Both are meta-directing.[3]

In the case of 4-(trifluoromethyl)-2-nitroaniline, the powerful ortho, para-directing influence of the amino group dominates. The position para to the amino group is already occupied by the trifluoromethyl group. Therefore, the incoming electrophile is directed to the positions ortho to the amino group. Of the two ortho positions, one is already substituted with a nitro group. The other, at the C6 position, is sterically accessible, making it the prime location for iodination. The strong deactivating nature of the nitro and trifluoromethyl groups, however, means that a potent iodinating agent is required to drive the reaction efficiently.

Reaction Mechanism: Electrophilic Aromatic Substitution

Caption: Generalized workflow for the electrophilic iodination of an aromatic compound.

Experimental Protocols

Two common and effective methods for the iodination of deactivated anilines are presented below, utilizing either N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) as the iodinating agent.

Method A: N-Iodosuccinimide (NIS) Mediated Iodination

N-Iodosuccinimide is a mild and versatile iodinating agent.[7] For deactivated substrates, the reaction often requires an acid catalyst to enhance the electrophilicity of the iodine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-(Trifluoromethyl)-2-nitroaniline | ≥98% | Commercially Available |

| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |

| Acetonitrile (CH3CN) | Anhydrous | Commercially Available |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |

| Sodium Thiosulfate (Na2S2O3) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | Prepared in-house |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | Commercially Available |

| Round-bottom flask | - | Standard Glassware |

| Magnetic stirrer and stir bar | - | Standard Equipment |

| Reflux condenser | - | Standard Glassware |

Step-by-Step Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)-2-nitroaniline (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).

-

Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

-

Carefully add trifluoroacetic acid (0.2 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to 50-60 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate to quench any unreacted NIS.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-iodo-4-(trifluoromethyl)-6-nitroaniline.

Method B: Iodine Monochloride (ICl) Mediated Iodination

Iodine monochloride is a more potent iodinating agent and is particularly effective for electron-deficient aromatic rings.[8]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-(Trifluoromethyl)-2-nitroaniline | ≥98% | Commercially Available |

| Iodine Monochloride (ICl) | 1.0 M in Dichloromethane | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Sodium Thiosulfate (Na2S2O3) | ACS Grade | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO3) | ACS Grade | Prepared in-house |

| Dichloromethane (DCM) | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available |

| Round-bottom flask | - | Standard Glassware |

| Magnetic stirrer and stir bar | - | Standard Equipment |

| Addition funnel | - | Standard Glassware |

Step-by-Step Protocol:

-

In a 100 mL round-bottom flask, dissolve 4-(trifluoromethyl)-2-nitroaniline (1.0 eq) in glacial acetic acid (approximately 15 mL per gram of starting material).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add a solution of iodine monochloride (1.1 eq) in dichloromethane dropwise via an addition funnel over 15-20 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a 10% aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography as described in Method A.

Experimental Workflow Overview

Caption: A generalized flowchart of the synthesis and purification process.

Safety and Handling

Both NIS and ICl are hazardous materials and must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

-

N-Iodosuccinimide (NIS) : Harmful if swallowed and causes skin and serious eye irritation.[9][10][11][12] May cause respiratory irritation. Avoid breathing dust.

-

Iodine Monochloride (ICl) : Causes severe skin burns and eye damage.[13][14][15] It is corrosive and reacts with water. Handle with extreme care.

-

Trifluoroacetic Acid (TFA) : Corrosive and causes severe skin burns and eye damage. Use with caution.

-

Solvents : Acetonitrile is flammable and toxic. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

Characterization of the Product

The final product, 2-iodo-4-(trifluoromethyl)-6-nitroaniline, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the structure and regiochemistry of the iodination.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy : To identify the characteristic functional groups.

-

Melting Point : A sharp melting point is indicative of high purity.

Conclusion

The regioselective iodination of 4-(trifluoromethyl)-2-nitroaniline is a valuable transformation in synthetic organic chemistry, providing a key intermediate for the synthesis of complex molecules in drug discovery and materials science. The choice between N-Iodosuccinimide and Iodine Monochloride will depend on the desired reactivity and scale of the reaction. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers can reliably synthesize 2-iodo-4-(trifluoromethyl)-6-nitroaniline in good yield and purity.

References

-

YouTube. (2021). Iodination of Vanillin [ORGANIC CHEMISTRY]. [Link]

-

Kobayashi, Y., & Kumadaki, I. (1980). Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, 661-664. [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the iodination of free‐anilines using the.... [Link]

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

- Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under mild conditions. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. [Link]

-

Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785. [Link]

-

Gelest. (n.d.). SAFETY DATA SHEET N-Iodosuccinimide. [Link]

-

Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]